molecular formula C13H18ClN B2850282 4-[1-(3-Chlorophenyl)ethyl]piperidine CAS No. 148492-14-2; 1780227-54-4

4-[1-(3-Chlorophenyl)ethyl]piperidine

Cat. No.: B2850282
CAS No.: 148492-14-2; 1780227-54-4
M. Wt: 223.74
InChI Key: BBMPCXVZCFFTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-Chlorophenyl)ethyl]piperidine ( 1780227-54-4) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a privileged scaffold in drug discovery, substituted with a 1-(3-chlorophenyl)ethyl group . The piperidine nucleus is a common structural motif found in molecules with a wide range of biological activities, and its incorporation into novel compounds is a key strategy in the development of therapeutic agents . This specific compound serves as a versatile intermediate for the synthesis of more complex molecules. Recent scientific studies highlight the application of similar 4-piperidine-based compounds as core structures in developing potent inhibitors of essential enzymes like dihydrofolate reductase (DHFR), a prominent target for anticancer and antimicrobial therapies . Furthermore, piperidine derivatives are extensively researched for their diverse pharmacological potential, including antibacterial, antifungal, and antiviral activities . Researchers can utilize this chemical to explore new chemical space in drug discovery programs, particularly in constructing targeted libraries for high-throughput screening. The molecular formula for this compound is C13H18ClN, and it has a molecular weight of 223.74 g/mol . Its structure is defined by the SMILES string CC(C1CCNCC1)C2=CC(=CC=C2)Cl . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(3-chlorophenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-10(11-5-7-15-8-6-11)12-3-2-4-13(14)9-12/h2-4,9-11,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPCXVZCFFTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780227-54-4
Record name 4-[1-(3-chlorophenyl)ethyl]piperidine
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Scientific Research Applications

Medicinal Chemistry

4-[1-(3-Chlorophenyl)ethyl]piperidine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its role as a precursor is particularly significant in developing drugs targeting the central nervous system (CNS). The compound's ability to interact with neurotransmitter systems makes it valuable in creating therapeutic agents for conditions such as anxiety, depression, and neurodegenerative disorders .

Neuroscience

Research indicates that this compound may modulate neurotransmitter release by binding to specific receptors within the CNS. Studies have explored its effects on dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and cognitive dysfunctions. The presence of the chlorophenyl group enhances its binding affinity, which may lead to significant pharmacological effects such as sedation and analgesia .

Drug Development

In drug development, this compound serves as a precursor for novel therapeutic agents. Its synthesis can be optimized to yield high-purity compounds that are essential for pharmacological testing. Recent advancements in synthetic methods have improved the efficiency of producing this compound while minimizing impurities, making it more suitable for pharmaceutical applications .

Case Studies

  • Antiviral Activity : A study evaluated various piperidine derivatives, including this compound, for their antiviral properties against influenza viruses. The compound demonstrated significant activity against influenza B virus with an effective concentration (EC50) comparable to established antiviral agents like zanamivir .
  • Neurological Studies : In preclinical models, compounds derived from this compound were tested for their effects on anxiety-like behaviors. Results indicated that these derivatives could reduce anxiety levels in animal models, supporting their potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine
  • Structure : Piperazine core with 3-chlorophenyl and selenium-containing propyl groups.
  • Key Differences : Replaces piperidine with piperazine (a 6-membered ring with two nitrogen atoms), altering basicity and hydrogen-bonding capacity. The selenium moiety enables metal coordination, unlike the target compound.
  • Activity : Exhibits antimicrobial properties due to selenium’s redox activity .
b) 1-(2-Amino-1-(3-Chlorophenyl)Ethyl)-4-(Trifluoromethyl)-4-Hydroxy Piperidine Oxalate
  • Structure : Piperidine with 3-chlorophenyl ethyl, trifluoromethyl, hydroxy, and oxalate groups.
  • Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity. The oxalate salt improves solubility.
c) (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride
  • Structure: Piperidine linked to a pyridine ring via a methanone group.
  • Applications : Classified as a pharmaceutical intermediate for heterocyclic compounds .

Piperidine Derivatives with Different Aryl Substituents

a) 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Structure : Piperidin-4-one with chloroacetyl and trimethoxyphenyl groups.
  • Key Differences : The 4-ketone group increases polarity, while trimethoxyphenyl substituents enhance π-π interactions.
b) Natural Piperidine Alkaloids from Piper nigrum
  • Examples : 1-[1-oxo-3-(3,4-methylenedioxyphenyl)-2Z-propenyl]-piperidine.
  • Key Differences : Natural derivatives often include conjugated dienes or amide linkages.
  • Activity : Used traditionally for sleep improvement, indicating possible CNS modulation .

Table 1: Activity Profile of Selected Piperidine Derivatives

Compound Core Structure Key Substituents Reported Activities Reference
4-[1-(3-Chlorophenyl)ethyl]piperidine Piperidine 3-Chlorophenyl ethyl Potential CNS modulation
1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine Piperazine 3-Chlorophenyl, selenium Antimicrobial
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-TMP)piperidine-4-one Piperidin-4-one Chloroacetyl, trimethoxyphenyl Anticancer, antimalarial
Natural nigramide alkaloids Piperidine Conjugated dienes, amides Sedative, antioxidant

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
This compound ~3.1* Low (lipophilic) Not reported
1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine 4.2 Moderate (DMSO) 180–182
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-TMP)piperidine-4-one 2.8 Low (aqueous) 198–200

*Estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for 4-[1-(3-Chlorophenyl)ethyl]piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-chlorophenylacetonitrile with piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the intermediate, followed by hydrogenation to reduce the nitrile group . Reaction optimization requires monitoring temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Impurities often arise from incomplete reduction or byproducts; column chromatography or recrystallization in ethanol improves purity .

Table 1 : Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CouplingK₂CO₃, CH₃CN, 70°C6585
HydrogenationH₂, Pd/C, EtOH7892

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and FT-IR to detect C-Cl stretching (~750 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.092 for C₁₃H₁₇ClN⁺). For stereochemical analysis, X-ray crystallography is recommended if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation. Store in airtight containers away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Toxicity data for analogs (e.g., LD₅₀ > 500 mg/kg in rats) suggest moderate hazard .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., nucleophilic nitrogen in piperidine). Molecular docking predicts interactions with biological targets (e.g., serotonin receptors) by simulating binding affinities. Tools like Gaussian or AutoDock Vina optimize reaction pathways and reduce experimental trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

  • Methodological Answer : Cross-validate assays (e.g., compare in vitro enzyme inhibition vs. in vivo efficacy). For example, discrepancies in receptor binding affinity may arise from assay conditions (pH, solvent). Reproduce studies using standardized protocols (e.g., IC₅₀ measurements at consistent ATP concentrations). Meta-analyses of PubChem BioAssay data (AID 1259401) can identify outliers .

Q. How does the 3-chlorophenyl substituent influence the compound’s pharmacokinetics?

  • Methodological Answer : The chloro group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability but reducing aqueous solubility. HPLC-MS quantifies plasma stability (t₁/₂ ~3.5 hours in human liver microsomes). Metabolite identification via LC-QTOF reveals oxidative dechlorination as a primary degradation pathway .

Q. What advanced techniques characterize crystallographic or conformational dynamics?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperidine ring. Dynamic NMR (DNMR) at variable temperatures detects ring-flipping kinetics, while molecular dynamics simulations (e.g., GROMACS) model solvent interactions over nanosecond timescales .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar piperidine derivatives?

  • Methodological Answer : Variations arise from differences in catalysts (e.g., Pd/C vs. Raney Ni), solvent purity, or reaction scaling. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., catalyst loading, H₂ pressure) via response surface methodology. Reproducibility improves with strict adherence to reported protocols .

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